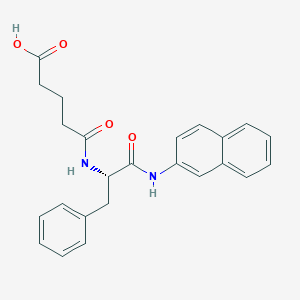
D-tert-Leucine
Übersicht
Beschreibung
D-tert-Leucine is used for the synthesis of amino acids, particularly in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters .
Synthesis Analysis
D-tert-Leucine can be synthesized using various methods. Enzymatic cascade systems for D-amino acid synthesis have been developed, which are mainly divided into chemical synthetic methods and biosynthetic methods . A biocatalysis preparation method of D-tert-Leucine has been reported, which uses a Symbiobacterium thermophilum internal compensation-diaminopimelate dehydrogenase (StDAPDH) mutant . Another method involves the preparation of enantiomerically pure L-tert-leucine and D-tert-leucine from (DL)-tert-leucine by diastereomeric salt formation using dibenzoyl-d-tartaric acid as the resolving agent .
Molecular Structure Analysis
The molecular formula of D-tert-Leucine is C6H13NO2 . It has a molecular weight of 131.17 .
Chemical Reactions Analysis
D-tert-Leucine is used in the synthesis of amino acids, particularly in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters . A highly diastereoselective acetate aldol reaction has been developed that uses a tert-leucine-derived thiazolidinethione auxiliary and dichlorophenylborane .
Physical And Chemical Properties Analysis
D-tert-Leucine is a powder with a melting point of ≥300 °C . It has a molecular weight of 131.17 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Ligands
D-tert-Leucine: is used as a key precursor in the synthesis of chiral phosphinooxazoline ligands, such as (S)-tert-butylPHOX. These ligands are crucial in asymmetric catalysis, which is essential for producing enantiomerically pure substances in pharmaceuticals .
Kinetic Resolution of Secondary Alcohols
Chiral copper(II) polymers synthesized using D-tert-Leucine can catalyze the kinetic resolution of secondary alcohols through acylation. This process is significant in separating enantiomers and producing optically active alcohols .
Synthesis of Amino Acids
D-tert-Leucine: is employed in the synthesis of amino acids. For example, it’s used in the synthesis of aldehydes through double alkylation of unsaturated aldimines of tert-Leu esters .
Production of L-tert-Leucine
Leucine dehydrogenase (LeuDH) is utilized for the production of L-tert-Leucine via asymmetric reduction in trimethylpyruvate (TMP). This process is important for producing this valuable chiral compound used in various pharmaceutical applications .
Directed Evolution of Biocatalysts
Directed evolution strategies have been applied to engineer LeuDH from Lysinibacillus sphaericus for improved efficiency in L-tert-Leucine synthesis. This enhances the production process, making it more efficient and cost-effective .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
D-tert-Leucine, also known as ®-2-Amino-3,3-dimethylbutyric acid , is a chiral molecule that interacts with various targets in the bodyLeucine, a closely related amino acid, is known to interact with the l-type amino acid transporter (lat1) .
Mode of Action
It’s known that leucine and its derivatives can be taken up by cells via various transporters, including lat1 . The acetylation of leucine switches its uptake into cells from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1)
Biochemical Pathways
Leucine and its derivatives are known to be involved in various metabolic processes inside cells, such as mtor signaling . The low δ2H values of leucine and valine, as well as the consistent 2H-depletion of valine relative to leucine in glucose-grown organisms, may be attributed in part to low pyruvate δ2H values .
Pharmacokinetics
It’s known that the acetylation of leucine can enhance its pharmacokinetic properties . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine
Result of Action
It’s known that leucine and its derivatives can bypass lat1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells
Action Environment
It’s known that the enantiomers of n-acetyl-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters
Eigenschaften
IUPAC Name |
(2R)-2-amino-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBDJFLKKQMCM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426193 | |
| Record name | D-tert-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-tert-Leucine | |
CAS RN |
26782-71-8 | |
| Record name | D-tert-Leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26782-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-D-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-tert-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-D-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3L3QZA16M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

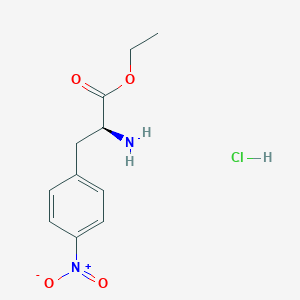
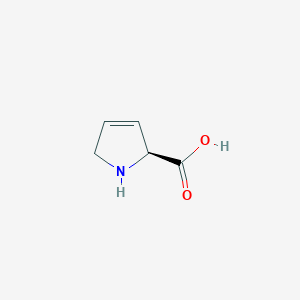
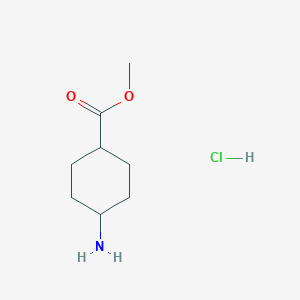
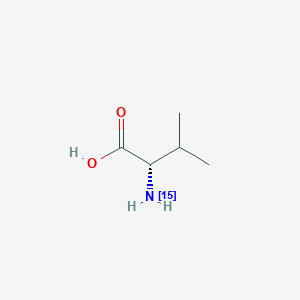
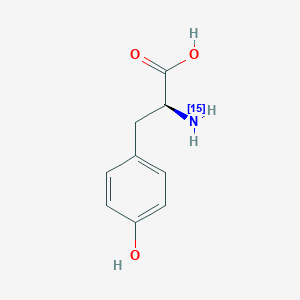




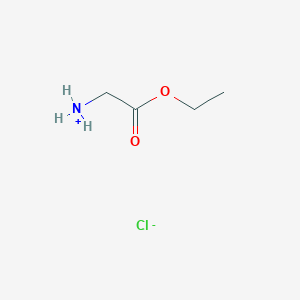

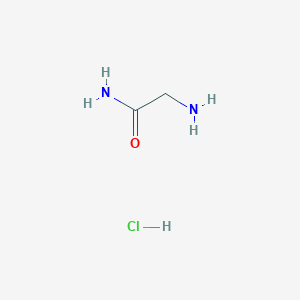
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B555834.png)
